molecular formula C10H6Na2O6S2 B13414636 2,7-Naphthalene disulfonic acid disodium salt

2,7-Naphthalene disulfonic acid disodium salt

Cat. No.: B13414636
M. Wt: 332.3 g/mol
InChI Key: XOIWXJSPLXGSLZ-UHFFFAOYSA-L
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Description

2,7-Naphthalene disulfonic acid disodium salt is a chemical compound with the molecular formula C10H6Na2O6S2. It is a disodium salt of naphthalene disulfonic acid, where the sulfonic acid groups are attached to the 2nd and 7th positions of the naphthalene ring. This compound is known for its high solubility in water and is commonly used as an intermediate in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,7-naphthalene disulfonic acid disodium salt typically involves the sulfonation of naphthalene. One method involves the use of sulfuric acid and naphthalene under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

An industrial method for producing this compound involves the transformation of 1,6-naphthalene disulfonic acid mother liquor. The process includes steps such as reduced-pressure concentration, addition of sulfuric acid and naphthalene, heating, and subsequent hydrolysis and salification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalene disulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

Major products formed from reactions involving this compound include various sulfonated naphthalene derivatives and azo dyes .

Mechanism of Action

The mechanism of action of 2,7-naphthalene disulfonic acid disodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. Additionally, the compound can participate in various chemical reactions due to the presence of reactive sulfonic acid groups .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalene disulfonic acid disodium salt: Similar in structure but with sulfonic acid groups at the 1st and 5th positions.

    2,6-Naphthalene disulfonic acid disodium salt: Sulfonic acid groups at the 2nd and 6th positions.

    4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains additional hydroxyl groups.

Uniqueness

2,7-Naphthalene disulfonic acid disodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require this exact sulfonation pattern .

Properties

Molecular Formula

C10H6Na2O6S2

Molecular Weight

332.3 g/mol

IUPAC Name

disodium;naphthalene-2,7-disulfonate

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2

InChI Key

XOIWXJSPLXGSLZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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